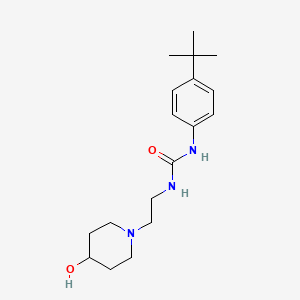

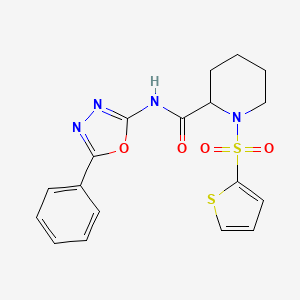

![molecular formula C13H11N3O B2389263 5-Méthyl-2-phényl-pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 65774-92-7](/img/structure/B2389263.png)

5-Méthyl-2-phényl-pyrazolo[1,5-a]pyrimidin-7-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is a compound with the CAS Number: 1165948-79-7 . It has a molecular weight of 225.25 . This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .

Synthesis Analysis

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthetic methodology has a relative mass efficiency (RME) of 40–53%, which is more efficient compared to those of BODIPYS (RME: 1.31–17.9%) .Molecular Structure Analysis

The IUPAC Name of this compound is 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(3H)-one . The Inchi Code is 1S/C13H11N3O/c1-9-7-13(17)16-12(14-9)8-11(15-16)10-5-3-2-4-6-10/h2-8,15H,1H3 .Chemical Reactions Analysis

The compound has tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Physical And Chemical Properties Analysis

The compound is a powder with a storage temperature at room temperature .Mécanisme D'action

Mode of Action

It is known that the compound belongs to a family of pyrazolo[1,5-a]pyrimidines (pps) which have been identified as strategic compounds for optical applications . These compounds exhibit tunable photophysical properties, where electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Biochemical Pathways

The compound is part of the pyrazolo[1,5-a]pyrimidines family, which has been studied for their potential in optical applications . More research is needed to understand the specific biochemical pathways affected by this compound and their downstream effects.

Result of Action

As a member of the pyrazolo[1,5-a]pyrimidines family, it has been identified for its potential in optical applications

Avantages Et Limitations Des Expériences En Laboratoire

5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is also relatively stable and can be stored for extended periods without significant degradation. However, 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol in experiments.

Orientations Futures

There are several future directions for research on 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol. One area of interest is the development of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol derivatives with improved potency and selectivity. Another area of research is the investigation of the synergistic effects of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol with other anticancer drugs. Furthermore, the potential use of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol in combination with immunotherapy for cancer treatment is an exciting area of research. In addition, the role of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol in the regulation of autophagy, a cellular process involved in the degradation of damaged proteins and organelles, is an area of research that warrants further investigation.

Conclusion:

In conclusion, 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is a promising compound with potential therapeutic applications in cancer and neurological disorders. Its unique chemical structure and mechanism of action make it a promising candidate for drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol have been discussed in this paper. Further research on 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is needed to fully understand its therapeutic potential and to develop effective treatments for cancer and neurological disorders.

Méthodes De Synthèse

The synthesis of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol involves the reaction between 2-phenyl-1H-pyrazolo[3,4-b]pyridine and ethyl 2-oxo-4-methyl-3-pentenoate in the presence of a base. The reaction proceeds through a series of steps that result in the formation of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol as a white crystalline solid. The yield of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Applications De Recherche Scientifique

Applications optiques

Les pyrazolo[1,5-a]pyrimidines, y compris le 5-méthyl-2-phényl-pyrazolo[1,5-a]pyrimidin-7-ol, ont été identifiées comme des composés stratégiques pour les applications optiques . Elles présentent des caractéristiques clés telles qu'une méthodologie de synthèse plus simple et plus écologique et des propriétés photophysiques réglables . Elles peuvent être utilisées pour étudier la dynamique des processus intracellulaires, les capteurs chimiques et la progression des matériaux organiques .

Molécules fluorescentes

Ces composés sont des outils essentiels pour étudier les processus intracellulaires, les capteurs chimiques et la progression des matériaux organiques . Elles possèdent des propriétés photophysiques réglables, ce qui les rend idéales pour ces applications .

Échafaudage antitumoral

Les dérivés de pyrazolo[1,5-a]pyrimidine, y compris le this compound, ont montré un potentiel en tant qu'échafaudage antitumoral . Ils se sont avérés avoir un potentiel anticancéreux et une activité inhibitrice enzymatique .

Activité inhibitrice enzymatique

Ces composés ont montré une activité inhibitrice enzymatique, ce qui pourrait conduire à de nouvelles conceptions rationnelles et efficaces de médicaments portant le noyau pyrazolo[1,5-a]pyrimidine .

Synthèse d'agrochimiques antifongiques

Certains dérivés de la pyrazolo[1,5-a]pyrimidine ont montré un potentiel en tant que points de départ pour une optimisation ultérieure en vue d'améliorer les agrochimiques antifongiques .

Applications chimiothérapeutiques

Il y a eu un certain intérêt pour la monastrol, une chimiothérapie potentiellement importante contre le cancer qui agit comme un inhibiteur de la kinésine mitotique . Les dérivés de pyrazolo[1,5-a]pyrimidine pourraient potentiellement être utilisés dans la synthèse de ces composés .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of warning . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Analyse Biochimique

Biochemical Properties

5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is reported to have beneficial properties as antimetabolites in purine biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity . For instance, pyrazolo[1,5-a]pyrimidine derivatives are reported as cyclin-dependent kinases (CDKs) inhibitors involved in cell proliferation .

Cellular Effects

The effects of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol on cells are diverse and significant. It has been reported to exhibit potential anticancer activity . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol exerts its effects through various mechanisms. It has been reported to arrest cancer cell growth by EGFR/STAT3 inhibition . It also interacts with biomolecules, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol can change over time in laboratory settings. Specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .

Dosage Effects in Animal Models

The effects of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol vary with different dosages in animal models. Specific information on threshold effects, toxic or adverse effects at high doses is not currently available .

Metabolic Pathways

5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is involved in various metabolic pathways. Specific information on the enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels is not currently available .

Transport and Distribution

The transport and distribution of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol within cells and tissues are crucial aspects of its biochemical profile. Specific information on any transporters or binding proteins it interacts with, or its effects on localization or accumulation is not currently available .

Subcellular Localization

The subcellular localization of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol and its effects on activity or function are important aspects of its biochemical profile. Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is not currently available .

Propriétés

IUPAC Name |

5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-9-7-13(17)16-12(14-9)8-11(15-16)10-5-3-2-4-6-10/h2-8,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYPHBKOHUMAEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

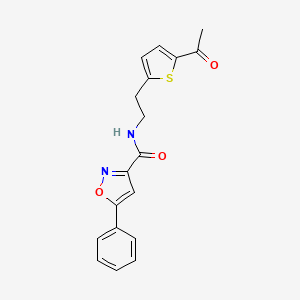

![(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2389180.png)

![2-([1,1'-biphenyl]-4-yloxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2389188.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide](/img/structure/B2389192.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B2389195.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide](/img/structure/B2389200.png)

![1-[1-(2-Chloropropanoyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B2389202.png)

![1-(3-Bromophenyl)bicyclo[1.1.1]pentane](/img/structure/B2389203.png)